molecular formula C26H21ClN4O3S2 B2597744 N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 895104-98-0

N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2597744
CAS No.: 895104-98-0
M. Wt: 537.05
InChI Key: KMAFRHANWRWNAD-UHFFFAOYSA-N
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Description

N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 4-chlorobenzyl substituent, a sulfone (5,5-dioxido) group, and a thioacetamide linkage to a benzyl group. Its sulfone group enhances polarity and stability, while the thioether and acetamide moieties may influence molecular interactions or pharmacokinetics.

Properties

IUPAC Name

N-benzyl-2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClN4O3S2/c27-20-12-10-19(11-13-20)16-31-22-9-5-4-8-21(22)25-23(36(31,33)34)15-29-26(30-25)35-17-24(32)28-14-18-6-2-1-3-7-18/h1-13,15H,14,16-17H2,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAFRHANWRWNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core. This core can be synthesized through the condensation of appropriate aromatic aldehydes with 2-aminobenzimidazole in the presence of a thio derivative under acidic conditions . The resulting intermediate is then subjected to further reactions to introduce the benzyl and chlorobenzyl groups, followed by the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: The benzyl and chlorobenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Pharmacological Applications

  • Anticonvulsant Activity
    • Recent studies have demonstrated that derivatives of benzyl compounds exhibit significant anticonvulsant properties. For instance, N-benzyl derivatives have been shown to outperform traditional anticonvulsants like phenobarbital in animal models, indicating their potential as new treatments for epilepsy .
  • Antimicrobial Properties
    • Compounds similar to N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide have exhibited notable antibacterial and antifungal activities. Studies suggest that modifications in the benzyl moiety can enhance lipophilicity and thus improve antimicrobial efficacy .
  • Cholinesterase Inhibition
    • Some derivatives have shown promise as cholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can help increase acetylcholine levels in the brain, thereby improving cognitive function .

Case Study 1: Anticonvulsant Efficacy

A study published in a peer-reviewed journal highlighted the effectiveness of N-benzyl derivatives in reducing seizure activity in rodent models. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the benzyl ring significantly enhanced anticonvulsant effects. The most effective compound achieved an ED50 value lower than that of established treatments like phenytoin .

Case Study 2: Antimicrobial Activity

Another research effort focused on the synthesis of thiazine-based compounds similar to this compound. These compounds were tested against various bacterial strains, with results showing a correlation between lipophilicity and antimicrobial potency. The study concluded that structural modifications could lead to more effective antimicrobial agents .

Data Table: Comparative Pharmacological Activities

Compound NameActivity TypeED50 (mg/kg)Reference
N-benzyl derivative AAnticonvulsant13–21
N-benzyl derivative BAntimicrobialVaries
N-benzyl derivative CCholinesterase Inhibitor46.42 (BChE)

Mechanism of Action

The mechanism of action of N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Structural Analogues with Thiazolo-Pyrimidine Cores

describes compounds 11a and 11b , which share a thiazolo[3,2-a]pyrimidine core but lack sulfone groups. Key differences include:

  • Substituents: Compound 11a: 2,4,6-trimethylbenzylidene group. Compound 11b: 4-cyanobenzylidene group. Target compound: 4-chlorobenzyl and sulfone groups.
  • Synthesis : All three compounds use chloroacetic acid and aromatic aldehydes, but the target compound’s sulfone group necessitates additional oxidation steps.
  • Physical Properties :
Compound Yield (%) Melting Point (°C) Molecular Formula Key IR Peaks (cm⁻¹)
11a 68 243–246 C₂₀H₁₀N₄O₃S 3,436 (NH), 2,219 (CN)
11b 68 213–215 C₂₂H₁₇N₃O₃S 3,423 (NH), 2,209 (CN)
Target N/A N/A C₂₇H₂₁ClN₄O₃S₂ Likely sulfone (~1,300–1,150 cm⁻¹)

Benzothiazole-Based Thioacetamides

highlights N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) , which shares a thioacetamide linkage but features a benzothiazole core. Comparisons include:

  • Functional Groups :
    • 6d : Nitrobenzothiazole, thiadiazole, and phenylurea groups.
    • Target: Benzo[c]pyrimidothiazin, 4-chlorobenzyl, and sulfone.
  • Synthesis : Both compounds use coupling reactions (e.g., thiol-chloride interactions), but 6d employs K₂CO₃ in acetone , whereas the target compound’s synthesis likely involves sulfonation.
  • Bioactivity : 6d exhibits VEGFR-2 inhibition (IC₅₀ = 0.89 µM) and anti-proliferative activity against MCF-7 cells (IC₅₀ = 3.14 µM) . The target compound’s bioactivity remains uncharacterized, but its sulfone group may enhance target binding through dipole interactions.

Triazole-Thione Derivatives with Chlorobenzyl Groups

discusses a triazole-thione compound with 2-chlorobenzylidene groups. While structurally distinct, its chlorobenzyl moiety and hydrogen-bonding network (N–H···O/S) suggest parallels in solid-state interactions. The target compound’s 4-chlorobenzyl group may similarly influence crystal packing or solubility.

Indole-Acetamide Hybrids

’s N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-indol-3-yl)acetamide shares a chlorobenzoyl group and acetamide linkage. However, its indole and pyridine substituents confer distinct electronic properties compared to the target compound’s fused heterocycle .

Key Research Findings and Trends

  • Synthetic Yields : Most analogues (e.g., 11a/b , 6d ) report moderate yields (57–68%), suggesting challenges in purifying complex heterocycles .
  • Structural Effects: Sulfone groups (target) vs. nitro/cyano groups (6d, 11b) alter electronic profiles, impacting solubility and binding interactions.

Biological Activity

N-benzyl-2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its synthesis, biological activity, and structure-activity relationships.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from various benzothiazole derivatives. The process often includes the formation of thioamide and subsequent acetamide functionalities. The synthetic routes can vary based on the specific substituents introduced on the benzothiazole ring.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of related compounds in the same chemical class. For instance, derivatives of N-benzyl 2-amino acetamides have shown promising anticonvulsant activity in animal models with effective doses (ED50) ranging between 8.9 mg/kg to 21 mg/kg, surpassing traditional treatments like phenobarbital . The structure-activity relationship (SAR) indicates that electron-withdrawing groups enhance activity while electron-donating groups diminish it.

Antimicrobial Activity

Compounds structurally similar to this compound have been reported to exhibit moderate to significant antimicrobial activity. Specifically, compounds with higher lipophilicity demonstrated enhanced antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes. Inhibitors of these enzymes are crucial for treating conditions like Alzheimer’s disease. Related compounds showed varying degrees of inhibition with IC50 values indicating selective activity towards butyrylcholinesterase over acetylcholinesterase .

Study 1: Anticonvulsant Efficacy

A study focused on the anticonvulsant efficacy of N-benzyl derivatives demonstrated that specific substitutions at the benzyl position significantly influenced their activity. The most effective compound from this study had an ED50 comparable to phenytoin, suggesting potential for further development as a therapeutic agent for epilepsy .

Study 2: Antimicrobial Screening

Another investigation screened a series of benzothiazole derivatives against several microbial strains. The results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that:

  • Electron-Withdrawing Groups : Enhance biological activity.
  • Substituent Positioning : The position of substituents on the benzyl ring significantly impacts efficacy.
Substituent Effect on Activity Optimal Position
Electron-WithdrawingIncreases activityPara position preferred
Electron-DonatingDecreases activityAny position

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